molecular formula C10H11N B073216 N-benzylprop-2-yn-1-amine CAS No. 1197-51-9

N-benzylprop-2-yn-1-amine

Cat. No.: B073216
CAS No.: 1197-51-9
M. Wt: 145.2 g/mol
InChI Key: LDYBFSGEBHSTOQ-UHFFFAOYSA-N
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Description

It belongs to the class of phenylmethylamines, which are characterized by a phenyl group substituted by a methanamine moiety . This compound is notable for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

This compound is a synthetic compound with a variety of potential applications in chemical research

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . It’s possible that the compound interacts with its targets through covalent bonding, given the presence of the reactive acetylene group in its structure.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would require knowledge of the compound’s biological targets and mode of action, which are areas for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Benzylprop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Benzylprop-2-yn-1-amine is unique due to its alkyne functionality, which provides a versatile scaffold for various chemical transformations. This feature makes it particularly valuable in organic synthesis and medicinal chemistry .

Biological Activity

N-benzylprop-2-yn-1-amine, also known as 1-benzyl-3-butyn-1-amine, is an organic compound with significant biological activity and potential applications in medicinal chemistry and catalysis. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11NC_{10}H_{11}N and a molecular weight of 145.20 g/mol. Its structure features a benzyl group attached to a prop-2-yn-1-amino moiety, which contributes to its unique reactivity and biological activity.

Reactive Oxygen Species Generation

Research indicates that this compound can act as a photosensitizer, facilitating the generation of reactive oxygen species (ROS) such as singlet oxygen 1O2^1O_2 and superoxide anion O2O_2^{\cdot -}. These ROS are crucial in various biochemical pathways, particularly those related to oxidative stress. The generation of ROS can lead to cellular damage but may also be harnessed for therapeutic effects in cancer treatments by inducing apoptosis in malignant cells .

Catalytic Activity

This compound has been employed in catalytic processes, particularly in the cycloaddition reactions with carbon dioxide (CO₂). In studies utilizing silver nanoclusters as catalysts, this compound demonstrated high reactivity under mild conditions, yielding significant amounts of desired products. The reaction pathway involves the formation of carbamate intermediates, which are subsequently transformed into more complex structures .

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Studies have explored its role in targeting specific enzymes and receptors, indicating its promise in treating diseases such as cancer and neurodegenerative disorders .

Enzyme Interactions

In biochemical studies, this compound has been utilized to investigate enzyme interactions and protein modifications. Its structural features allow it to participate in various enzymatic reactions, potentially leading to novel insights into enzyme mechanisms and functions .

Synthesis and Characterization

A notable study highlighted the palladium-catalyzed regioselective synthesis of aryl derivatives from this compound. The cascade reaction involved multiple steps, including cyclocarbopalladation and Suzuki–Miyaura coupling, leading to the formation of complex isoquinolinones with high yields. This showcases the compound's utility in synthetic organic chemistry .

Toxicological Assessment

Toxicological evaluations have indicated that while this compound exhibits promising biological activity, it also necessitates careful handling due to potential hazards associated with its reactive nature. Safety data sheets recommend storage under inert atmospheres and highlight precautionary measures during handling .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Molecular FormulaC₁₀H₁₁NVaries (e.g., C₉H₉N)
Mechanism of ActionROS generationVaries
Catalytic ApplicationsHigh yield in CO₂ reactionsVaries
Medicinal PotentialCancer therapy candidateVaries

Properties

IUPAC Name

N-benzylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYBFSGEBHSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152552
Record name N-Propargylbenzylamine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-51-9
Record name N-2-Propyn-1-ylbenzenemethanamine
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Record name 1197-51-9
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Record name N-Propargylbenzylamine
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Record name Benzylprop-1-yn-3-ylamine
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